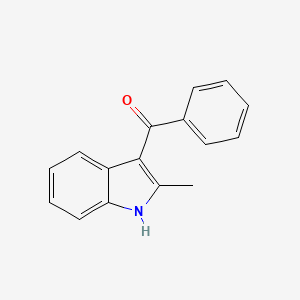

![molecular formula C8H9N3O B1268574 (5-Amino-1H-benzo[d]imidazol-2-yl)methanol CAS No. 3411-71-0](/img/structure/B1268574.png)

(5-Amino-1H-benzo[d]imidazol-2-yl)methanol

Descripción general

Descripción

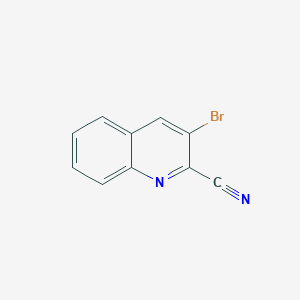

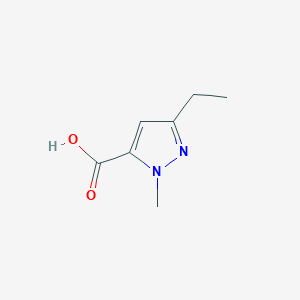

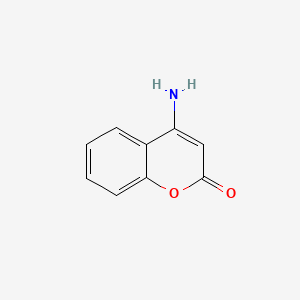

“(5-Amino-1H-benzo[d]imidazol-2-yl)methanol” is a compound with the molecular formula C8H9N3O . It has a molecular weight of 163.18 g/mol . The IUPAC name for this compound is (6-amino-1H-benzimidazol-2-yl)methanol .

Synthesis Analysis

While specific synthesis methods for “(5-Amino-1H-benzo[d]imidazol-2-yl)methanol” were not found, benzimidazole derivatives have been synthesized using various methods . For instance, one method involves the use of glyoxal and formaldehyde in ammonia .Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C8H9N3O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4,9H2,(H,10,11) . The canonical SMILES structure is C1=CC2=C(C=C1N)NC(=N2)CO .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 74.9 Ų . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 163.074561919 g/mol .Aplicaciones Científicas De Investigación

Chemical Research

5-Amino-2-(hydroxymethyl)benzimidazole is a chemical compound with the molecular formula C8H9N3O . It is used in chemical research, particularly in the synthesis of other complex compounds . The compound is available for purchase for pharmaceutical testing .

Corrosion Inhibitor

Benzimidazole compounds, including 5-Amino-2-(hydroxymethyl)benzimidazole, have been highlighted in recent research for their role as corrosion inhibitors . They are effective in protecting metals from corrosion in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .

Pharmaceutical Testing

5-Amino-2-(hydroxymethyl)benzimidazole is used in pharmaceutical testing . It serves as a high-quality reference standard for accurate results .

Biological Evaluation

The compound has been used in the synthesis and biological evaluation of 1,3-Dideazapurine-Like 7-Amino-5-Hydroxymethyl-Benzimidazole . This indicates its potential use in the development and testing of new drugs .

Direcciones Futuras

While specific future directions for “(5-Amino-1H-benzo[d]imidazol-2-yl)methanol” were not found, benzimidazole derivatives have shown potential in various therapeutic applications, including as anticancer agents . Further evaluation and development of these compounds could lead to potent therapeutic drugs in the future .

Propiedades

IUPAC Name |

(6-amino-1H-benzimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKZEQGMZMYWRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10951978 | |

| Record name | (6-Amino-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Amino-1H-benzo[d]imidazol-2-yl)methanol | |

CAS RN |

294656-36-3 | |

| Record name | (6-Amino-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.